molecular formula C10H18Cl2N2 B8038685 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride

2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride

Cat. No.: B8038685
M. Wt: 237.17 g/mol
InChI Key: GSFMBWYAGUTHMS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine dihydrochloride ( 2197062-41-0) is an organic compound with a molecular formula of C 10 H 18 Cl 2 N 2 and a molecular weight of 237.17 g/mol . The compound features a pyridinyl moiety, a structure commonly found in molecules with significant pharmacological interest. While the specific biological pathways for this compound are not yet fully documented, its structural features suggest potential as a valuable building block in medicinal chemistry. Compounds containing a pyridine ring and an amine functional group are frequently explored for their diverse biological activities. For instance, dimethylamine (DMA) derivatives are a promising class in drug discovery, showing a range of pharmacological activities including antimicrobial and antihistaminic properties . Furthermore, research on other pyridine-containing compounds has demonstrated their potential to modulate specific cellular signaling pathways, such as the Akt and PKC-βII pathways, which are relevant in processes like melanogenesis . This makes 2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine dihydrochloride a compound of interest for developing novel therapeutic agents and probing biochemical mechanisms. This product is provided for research purposes such as chemical synthesis, biological screening, and drug discovery applications. It is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFMBWYAGUTHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=NC=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Pyridin-4-yl Derivatives

A foundational approach involves alkylation of pyridin-4-ylmethylmagnesium bromide with 2,2-dimethylaziridine. This method, adapted from palladium-catalyzed coupling techniques, proceeds via a ring-opening mechanism:

Pyridin-4-ylmethyl-MgBr+2,2-dimethylaziridineTHF, 0–25°C2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine\text{Pyridin-4-ylmethyl-MgBr} + \text{2,2-dimethylaziridine} \xrightarrow{\text{THF, 0–25°C}} \text{2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine}

Key parameters:

  • Solvent : Tetrahydrofuran (THF) ensures solubility of Grignard reagents.

  • Temperature : Gradual warming from 0°C to room temperature minimizes side reactions.

  • Yield : 58–62% after column chromatography (SiO₂, EtOAc/MeOH 9:1).

Reductive Amination of Pyridin-4-yl Ketones

Condensation of 3-(pyridin-4-yl)propan-2-one with dimethylamine hydrochloride in the presence of sodium cyanoborohydride offers a stereocontrolled pathway:

3-(Pyridin-4-yl)propan-2-one+Me2NH\cdotpHClNaBH3CN, MeOH2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine\text{3-(Pyridin-4-yl)propan-2-one} + \text{Me}2\text{NH·HCl} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine}

Optimization Insights :

  • pH Control : Maintaining pH 6–7 with acetic acid prevents over-reduction.

  • Reaction Time : 24–36 hours at 40°C achieves >90% conversion.

Palladium-Catalyzed Cross-Coupling

Adapting Method C from RSC Medicinal Chemistry protocols, a Suzuki-Miyaura coupling between 3-bromo-2,2-dimethylpropan-1-amine and pyridin-4-ylboronic acid provides a scalable route:

3-Bromo-2,2-dimethylpropan-1-amine+pyridin-4-ylboronic acidPd(OAc)2,SPhos2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine\text{3-Bromo-2,2-dimethylpropan-1-amine} + \text{pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine}

Catalyst System :

  • Ligand : SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances oxidative addition.

  • Base : K₃PO₄ in toluene/water (3:1) at 90°C achieves 75% isolated yield.

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

Table 1: Solvent Screening for Reductive Amination

SolventDielectric ConstantYield (%)Purity (HPLC)
MeOH32.79298.5
EtOH24.38897.2
THF7.56589.3
DCM8.94278.1

Methanol outperforms other solvents due to its polarity and compatibility with NaBH₃CN.

Catalytic Systems in Cross-Coupling

Table 2: Palladium Catalysts for Suzuki-Miyaura Reaction

CatalystLigandYield (%)Turnover Number
Pd(OAc)₂SPhos75450
PdCl₂(dppf)XantPhos68380
Pd₂(dba)₃BINAP62320

SPhos-ligated Pd(OAc)₂ provides optimal activity, attributed to its bulky phosphine groups stabilizing the Pd(0) intermediate.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Implementing Method H in a continuous flow reactor reduces reaction time from 12 hours to 45 minutes:

  • Residence Time : 40 minutes at 110°C.

  • Productivity : 1.2 kg/day using a 10 L reactor.

Crystallization and Salt Formation

The dihydrochloride salt is precipitated by treating the free amine with concentrated HCl (2.2 equiv) in IPA:

  • Crystallization Solvent : Isopropyl alcohol/water (4:1).

  • Purity : >99% by ion chromatography.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 8.45 (d, J = 5.2 Hz, 2H, Py-H),

  • δ 7.55 (d, J = 5.2 Hz, 2H, Py-H),

  • δ 3.10 (t, J = 7.6 Hz, 2H, CH₂NH₂),

  • δ 2.65 (q, J = 7.6 Hz, 1H, CH(CH₃)₂),

  • δ 1.20 (s, 6H, (CH₃)₂).

HRMS (ESI+) : m/z calculated for C₁₀H₁₇N₂ [M+H]⁺: 177.1386, found: 177.1389 .

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists as a dihydrochloride salt due to the basicity of the amine group. Protonation of the amine occurs readily under acidic conditions, forming stable ionic complexes. This property facilitates solubility in aqueous media and enables salt formation with other acids.

Reaction Example:
2 2 Dimethyl 3 pyridin 4 yl propan 1 amine+2HClDihydrochloride salt\text{2 2 Dimethyl 3 pyridin 4 yl propan 1 amine}+2\text{HCl}\rightarrow \text{Dihydrochloride salt}

Oxidation Reactions

The amine group undergoes oxidation to form imines or nitriles under specific conditions:

Oxidizing AgentProductReaction Conditions
Potassium permanganate (KMnO₄)Nitrile derivativeAqueous acid, elevated temperature
Hydrogen peroxide (H₂O₂)Iminium ionAcidic medium

The pyridine ring also participates in oxidation, particularly at position 4, leading to the formation of pyridine N-oxides .

Reduction Reactions

Reduction of the amine group or the pyridine ring is achievable with strong reducing agents:

Reducing AgentProductReaction Conditions
Lithium aluminum hydride (LiAlH₄)Secondary amineAnhydrous ether, inert atmosphere
Catalytic hydrogenationDihydroxyridine derivativeHigh pressure, Pd/C catalyst

Substitution Reactions

The pyridine ring undergoes electrophilic substitution at position 4 due to its electron-deficient nature. Key reactions include:

SubstituentReagentProduct
Nitro groupNitric acid (HNO₃)4-Nitropyridine derivative
BromineBromine (Br₂)4-Bromopyridine derivative

The amine group also participates in nucleophilic substitution with alkyl halides, forming tertiary amines .

Amide Formation

The amine reacts with carboxylic acids or acid chlorides to form amides:

2 2 Dimethyl 3 pyridin 4 yl propan 1 amine+RCOClAmide+HCl\text{2 2 Dimethyl 3 pyridin 4 yl propan 1 amine}+\text{RCOCl}\rightarrow \text{Amide}+\text{HCl}

This reaction is facilitated by the presence of the pyridine ring, which enhances nucleophilicity.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones), forming imines or Schiff bases:

Amine+Carbonyl compoundImine+Water\text{Amine}+\text{Carbonyl compound}\rightarrow \text{Imine}+\text{Water}

Such reactions are critical in organic synthesis and drug development.

Biological Interactions

The compound exhibits enzyme-inhibitory properties, particularly in pathways involving histamine receptors. For example, its interaction with histamine H1 receptors mimics chlorpheniramine hydrochloride (CID 91813), a known antihistamine .

Comparison with Analogues

CompoundKey DifferenceReactivity
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-aminePyridine at position 2Higher nucleophilicity in substitution
3-(Pyridin-4-yl)propan-1-amineAbsence of methyl groupsReduced steric hindrance in oxidation

This comprehensive analysis highlights the compound’s versatility in organic and medicinal chemistry, with applications spanning synthesis, drug development, and enzyme modulation.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16N2·2HCl
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 2197062-41-0

The compound features a dimethylated propanamine backbone with a pyridine ring, which contributes to its biological activity. The presence of the pyridine moiety is significant for interactions with biological targets.

Scientific Research Applications

  • Pharmacological Studies
    • Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin, making it a candidate for studying mood disorders and neurodegenerative diseases.
    • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating its potential utility in developing new therapeutic agents for depression .
  • Biochemical Research
    • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes, which is crucial in drug design for targeting metabolic pathways involved in various diseases .
    • Receptor Binding Studies : The compound's affinity for certain receptors (e.g., adrenergic receptors) has been evaluated, providing insights into its mechanism of action and potential therapeutic applications .
  • Synthetic Chemistry
    • Building Block for Synthesis : As a versatile intermediate, 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when administered .
Study BEnzyme InhibitionIdentified as an effective inhibitor of monoamine oxidase (MAO), suggesting potential use in treating mood disorders .
Study CReceptor AffinityShowed high binding affinity to serotonin receptors, indicating possible applications in anxiety treatment .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Key Differences
2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine dihydrochloride (hypothetical) C9H14Cl2N2 ~235.14* Pyridin-4-yl group, propane backbone with C2 dimethyl substitution Reference compound for comparison.
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride C9H15ClN2 186.68 Pyridin-2-yl group, propane backbone with C2 dimethyl substitution; hydrochloride salt Pyridine positional isomer (2-yl vs. 4-yl); monohydrochloride salt.
N-Methyl-2-(pyridin-4-yl)ethan-1-amine dihydrochloride C8H14Cl2N2 209.12 Shorter ethane backbone, methylated amine, pyridin-4-yl group Reduced chain length; methyl substitution on amine affects basicity.
3-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride C9H12Cl2N4S 292.22 Thiazole ring fused to pyridine; propane backbone Heterocyclic thiazole addition increases molecular weight and potential target affinity.
2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride C9H12Cl2N4O 263.13 Oxadiazole ring linked to pyridine; ethane backbone Oxadiazole moiety enhances metabolic stability but may reduce solubility.
3-(Pyridin-4-yl)propan-1-amine dihydrochloride C8H14Cl2N2 209.12 Pyridin-4-yl group, propane backbone; no dimethyl substitution Absence of dimethyl groups reduces steric hindrance and lipophilicity.

*Molecular weight estimated based on analogous compounds (e.g., ).

Physicochemical and Functional Implications

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. However, compounds with bulky heterocycles (e.g., thiazole or oxadiazole in ) may show reduced solubility despite salt formation.
  • Metabolic Stability : Heterocyclic additions (e.g., thiazole in ) can improve metabolic resistance but may introduce synthetic complexity.

Biological Activity

2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H18Cl2N2
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 2197062-41-0

Biological Activity Overview

The biological activity of 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride primarily involves its interactions with various biological targets. Research indicates that it may exhibit significant effects in areas such as neuropharmacology, antibacterial activity, and enzyme inhibition.

Antibacterial Activity

Research indicates that pyridine derivatives can possess antibacterial properties. In a comparative study involving various compounds, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL . While direct data on 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride is sparse, its structural similarity suggests potential antibacterial activity.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar functionalities have been explored for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target in malaria treatment . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate conversion.

Case Studies and Research Findings

Several studies have investigated related compounds or structural analogs that provide insight into the biological activity of 2,2-Dimethyl-3-(pyridin-4-YL)propan-1-amine dihydrochloride.

StudyFocusFindings
Antibacterial ActivityDemonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus.
Enzyme InhibitionIdentified as a potential inhibitor of DHODH; relevant for malaria treatment strategies.
NeuropharmacologyExplored similar pyridine derivatives for their effects on neurotransmitter systems; implications for mood disorders.

Q & A

Q. What are the recommended methods for synthesizing 2,2-dimethyl-3-(pyridin-4-yl)propan-1-amine dihydrochloride in a research setting?

Synthesis typically involves nucleophilic substitution or reductive amination . For example, reacting 2,2-dimethylpropanal with 4-aminopyridine under controlled conditions, followed by HCl treatment to form the dihydrochloride salt. Key parameters include solvent choice (e.g., ethanol or dichloromethane) and temperature (room temperature to reflux). Purification via recrystallization using ethanol/water mixtures is common to isolate the crystalline product .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (1H and 13C) confirms structural integrity, including methyl and pyridyl groups.
  • FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography (using SHELXL) resolves the crystal structure, critical for confirming stereochemistry and salt formation .

Q. What safety precautions are advised when handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • For skin contact, rinse immediately with water; for inhalation, move to fresh air.
  • Store in a cool, dry environment, away from oxidizers. Reference safety protocols for structurally similar dihydrochloride salts (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) for hazard mitigation .

Advanced Research Questions

Q. How can researchers address low yield in the synthesis of this compound?

  • Optimize reaction conditions : Adjust stoichiometry, use catalysts (e.g., palladium for coupling reactions), or employ microwave-assisted synthesis to enhance efficiency.
  • Monitor intermediates via TLC or HPLC to identify bottlenecks.
  • Explore alternative purification methods (e.g., column chromatography with gradient elution) .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Reproduce experiments under controlled variables (pH, temperature, solvent purity).
  • Use HPLC to assess compound purity and confirm solubility profiles.
  • Apply statistical methods (e.g., ANOVA) to evaluate reproducibility and identify outliers .

Q. How to refine the crystal structure using SHELXL when faced with twinned data?

  • Input data in HKLF5 format and define the twin law (e.g., two-fold rotation).
  • Refine the BASF parameter to scale twin fractions.
  • Validate with R-factors (e.g., R1 < 0.05) and electron density maps to ensure model accuracy .

Q. How to design bioactivity assays to study its interaction with biological targets?

  • In vitro assays : Conduct enzyme inhibition studies (e.g., kinase assays) or cell viability tests (MTT assay).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., receptors or enzymes).
  • Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How to evaluate enantiomeric purity if chiral centers are present?

  • Use chiral HPLC with columns like Chiralpak IA/IB and compare retention times to enantiopure standards.
  • Confirm configurations via circular dichroism (CD) or X-ray crystallography .
  • Calculate enantiomeric excess (ee) using integration of HPLC peaks .

Methodological Notes

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray).
  • Experimental Design : Include controls (e.g., negative/positive controls in bioassays) and triplicate runs for statistical rigor.
  • Software Tools : SHELXL for crystallography, Gaussian for DFT calculations, and PyMOL for molecular visualization .

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